molecular formula C11H13BF2O3 B6343557 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid;  95% CAS No. 2096331-93-8

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid; 95%

Cat. No. B6343557
CAS RN: 2096331-93-8
M. Wt: 242.03 g/mol
InChI Key: PAJFMJQOJXZCLX-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid, or 4-CP-3,5-DFPBA, is a boronic acid that has a wide range of applications in scientific research. It is a white, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 109-111°C. It is widely used in organic synthesis due to its stability and low reactivity, and has been studied extensively in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Drug Development

This compound has been identified as a potential drug treatment and prognostic marker for Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ). This study provides reliable molecular insight for biomarker validation and potential drug development for the screening, diagnosis, and treatment of BRONJ .

Structural Analysis

4-(Cyclopentyloxy)benzoic acid and similar compounds have been extensively studied for their crystal and molecular structures. These analyses have been conducted using single-crystal X-ray diffractometry, revealing insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry.

Liquid Crystal Research

Research on benzoic acid derivatives, including compounds structurally similar to 4-(Cyclopentyloxy)benzoic acid, has focused on their behavior in liquid crystalline states. These studies explore the transition points and molecular orientation’s impact on the stability of hydrogen-bonded dimers in liquid-crystalline phases.

Supramolecular Complex Formation

Benzoic acid derivatives, including those related to 4-(Cyclopentyloxy)benzoic acid, have been a subject of interest for forming supramolecular liquid crystalline complexes via intermolecular hydrogen bonding. These studies provide a deeper understanding of the properties of nematic phases in liquid crystals.

Photophysical Properties

The impact of electron-donating or electron-withdrawing groups on the photophysical properties of benzoic acid derivatives, similar to 4-(Cyclopentyloxy)benzoic acid, has been studied. This research is crucial for understanding how chemical modifications can influence properties like luminescence in coordination compounds.

properties

IUPAC Name

(4-cyclopentyloxy-3,5-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJFMJQOJXZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC2CCCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid

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